molecular formula C12H16ClNO2S B1470079 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid CAS No. 1507397-42-3

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid

Cat. No.: B1470079
CAS No.: 1507397-42-3
M. Wt: 273.78 g/mol
InChI Key: MOPSGDWOBRWNCB-UHFFFAOYSA-N
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Description

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a chlorothiophene moiety and an acetic acid group, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation, which in turn affects various biochemical pathways . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Understanding the dosage threshold is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells.

Transport and Distribution

The transport and distribution of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of 2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-((5-Chlorothiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chlorothiophene-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-[(5-chlorothiophen-2-yl)methyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2S/c13-11-2-1-10(17-11)8-14-5-3-9(4-6-14)7-12(15)16/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSGDWOBRWNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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